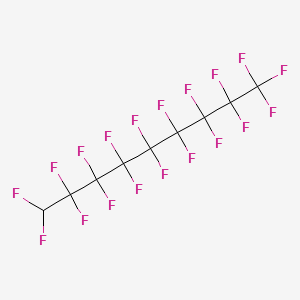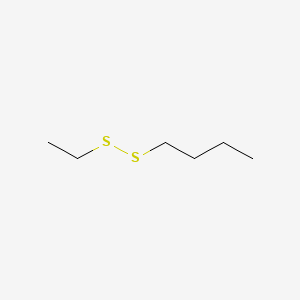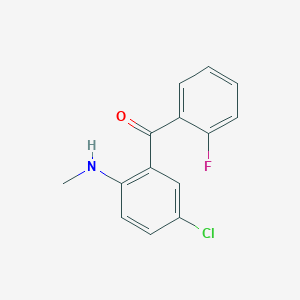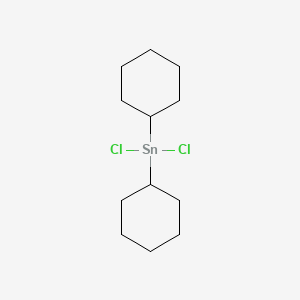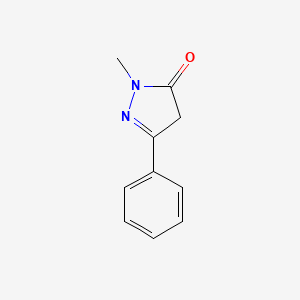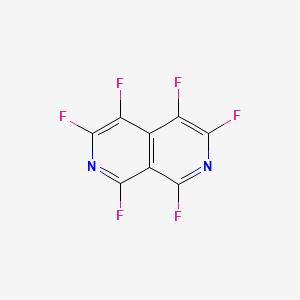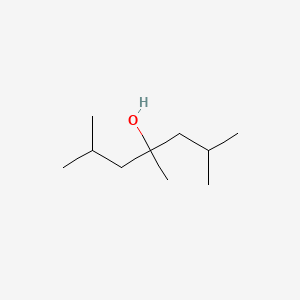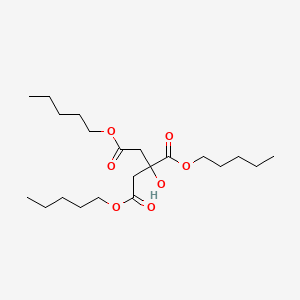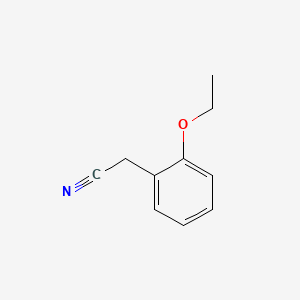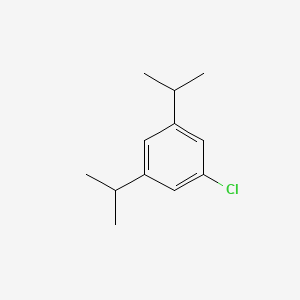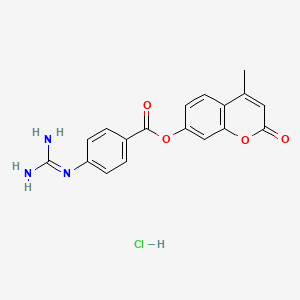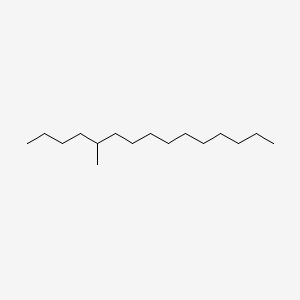
5-Methylpentadecane
Vue d'ensemble
Description
5-Methylpentadecane: is a hydrocarbon compound with the molecular formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methylpentadecane can be synthesized through various methods. One common approach involves the alkylation of pentadecane with methylating agents under specific conditions. For example, the reaction of pentadecane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the isomerization of linear alkanes. Catalysts such as zeolites or metal oxides are often used to facilitate the rearrangement of carbon atoms, resulting in the formation of branched alkanes like this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methylpentadecane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound is already a saturated hydrocarbon, it can be subjected to reduction reactions to remove any functional groups that may be present.
Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium or platinum
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Removal of functional groups, yielding pure hydrocarbons
Substitution: Halogenated alkanes
Applications De Recherche Scientifique
Chemistry: 5-Methylpentadecane is used as a reference compound in gas chromatography due to its well-defined retention time. It is also employed in studies involving hydrocarbon behavior and properties.
Biology: In biological research, this compound is studied for its role in the composition of natural oils and waxes. It is also investigated for its potential as a biomarker in ecological and environmental studies.
Medicine: While not directly used as a therapeutic agent, this compound is explored for its potential in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: In the industrial sector, this compound is utilized as a solvent and as an intermediate in the synthesis of other chemical compounds. It is also used in the formulation of lubricants and fuels.
Mécanisme D'action
As a hydrocarbon, 5-Methylpentadecane primarily exerts its effects through hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. Its interactions with other molecules are largely driven by van der Waals forces and hydrophobic effects.
Comparaison Avec Des Composés Similaires
Pentadecane: A linear alkane with the formula C15H32. Unlike 5-Methylpentadecane, it lacks branching.
Hexadecane: Another linear alkane with the formula C16H34, similar in molecular weight but without the methyl substitution.
2-Methylpentadecane: Another branched alkane, but with the methyl group located at the second carbon instead of the fifth.
Uniqueness: this compound is unique due to its specific branching at the fifth carbon, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its behavior in various applications, making it distinct from its linear and differently branched counterparts.
Propriétés
IUPAC Name |
5-methylpentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUXIGHUBKWHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275005 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25117-33-3 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)
